molecular formula C23H27N3O2S2 B11527067 N-[(2Z)-3-(2-methylpropyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-(2-methylpropyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11527067
M. Wt: 441.6 g/mol
InChI Key: LEUWKQPQFRXBOR-UHFFFAOYSA-N
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Description

(2Z)-3-(2-METHYLPROPYL)-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound with a unique structure that includes a thiazole ring, a phenyl group, and a pyrrolidine sulfonyl group

Properties

Molecular Formula

C23H27N3O2S2

Molecular Weight

441.6 g/mol

IUPAC Name

3-(2-methylpropyl)-N-phenyl-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C23H27N3O2S2/c1-18(2)16-26-22(17-29-23(26)24-20-8-4-3-5-9-20)19-10-12-21(13-11-19)30(27,28)25-14-6-7-15-25/h3-5,8-13,17-18H,6-7,14-16H2,1-2H3

InChI Key

LEUWKQPQFRXBOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2-METHYLPROPYL)-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the phenyl and pyrrolidine sulfonyl groups, and the final imine formation. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2-METHYLPROPYL)-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl and pyrrolidine sulfonyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(2-METHYLPROPYL)-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, (2Z)-3-(2-METHYLPROPYL)-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2Z)-3-(2-METHYLPROPYL)-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(2-METHYLPROPYL)-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can be compared with other thiazole-based compounds, such as thiazolidinediones and thiazole-containing antibiotics.
  • Compounds with similar functional groups, such as sulfonyl-containing compounds and imines, can also be considered for comparison.

Uniqueness

The uniqueness of (2Z)-3-(2-METHYLPROPYL)-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.

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